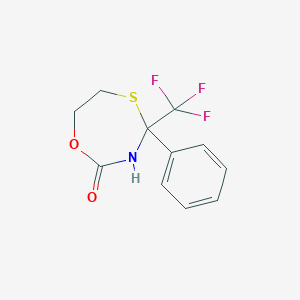
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one is a heterocyclic compound that contains a trifluoromethyl group, a phenyl group, and an oxathiazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a trifluoromethyl-substituted thiocarbonyl compound, followed by cyclization to form the oxathiazepane ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, potentially leading to the inhibition of specific biological pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl methanamine
- 4-(Trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one is unique due to its oxathiazepane ring structure, which is not commonly found in other trifluoromethyl-substituted compounds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
154541-44-3 |
|---|---|
分子式 |
C11H10F3NO2S |
分子量 |
277.26 g/mol |
IUPAC名 |
4-phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)10(8-4-2-1-3-5-8)15-9(16)17-6-7-18-10/h1-5H,6-7H2,(H,15,16) |
InChIキー |
XYOQHWLPVNHQOI-UHFFFAOYSA-N |
正規SMILES |
C1CSC(NC(=O)O1)(C2=CC=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


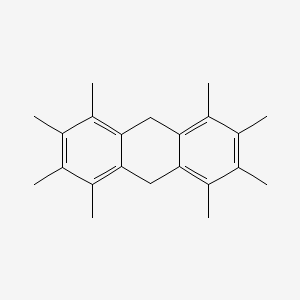
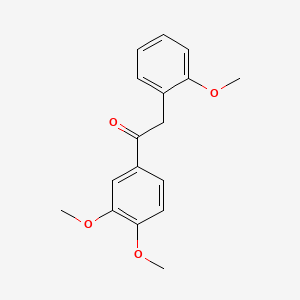
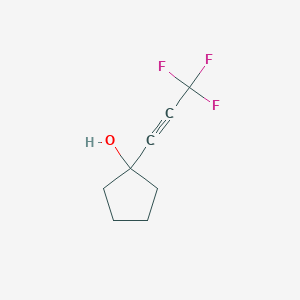
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
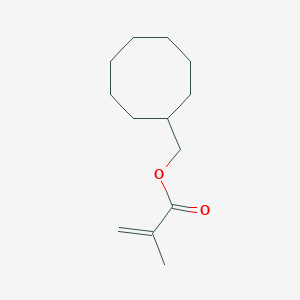
![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)
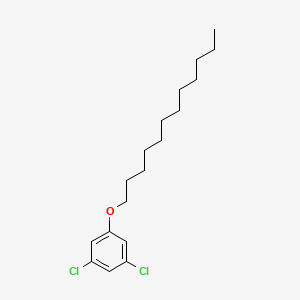
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)


![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
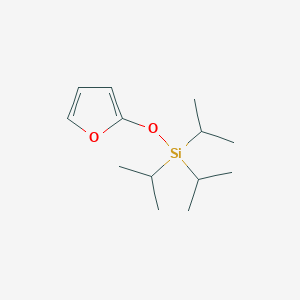
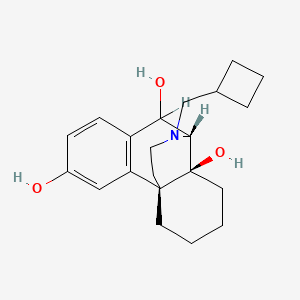
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
